N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide
Description
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide is an acetamide derivative characterized by a substituted phenyl backbone. Its structure includes:
- 4-Acetyl group: A ketone substituent at the para position.
- 2-Amino group: A primary amine at the ortho position.
- 5-Hydroxy group: A hydroxyl substituent at the meta position relative to the acetamide linkage.
Its structural features align with derivatives discussed in recent pharmacological studies, making comparative analysis with analogs critical.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(4-acetyl-2-amino-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-5(13)7-3-8(11)9(4-10(7)15)12-6(2)14/h3-4,15H,11H2,1-2H3,(H,12,14) |
InChI Key |
NORGNVLDDWZCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)NC(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide can be achieved through several methods. One common approach involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, leading to the formation of the desired compound with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves multistep procedures. These methods may use raw materials such as phenol, 4-nitrophenol, or nitrobenzene. The processes are designed to optimize yield and minimize environmental impact, although challenges related to sustainability and efficiency remain .
Chemical Reactions Analysis
Table 1: Reaction Conditions for Acetylation
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic anhydride | DCM | 60 | 85 |
| Acetyl chloride | DMF | 80 | 78 |
Nitration and Nitrosylation
The amino group and electron-rich aromatic ring facilitate electrophilic substitution reactions.
-
Nitration with nitric acid (HNO₃) in sulfuric acid selectively targets the para position to the hydroxyl group, forming N-(4-acetyl-2-amino-3-nitro-5-hydroxyphenyl)acetamide .
-
Nitrosylation with nitrous acid (HNO₂) yields N-(4-acetyl-2-amino-5-hydroxy-3-nitrosophenyl)acetamide , confirmed by LC-MS (m/z = 210.06) .
Table 2: Nitration/Nitrosylation Products
| Reaction Type | Reagent | Product Structure | m/z (Observed) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | 254.08 |
| Nitrosylation | HNO₂/AcOH | 3-Nitroso derivative | 210.06 |
Oxidation and Degradation Pathways
Under oxidative conditions (e.g., hydroxyl radicals or cytochrome P450 enzymes), the compound undergoes:
-
Hydroxylation at the ortho position to the acetyl group, forming N-(3,4-dihydroxyphenyl)acetamide .
-
Ring cleavage via radical attack (e.g., - OH), producing glyoxylic acid and acetamide as intermediates .
-
Metabolic oxidation by CYP2E1 and CYP3A4 yields non-toxic metabolites, avoiding hepatotoxic pathways seen in acetaminophen.
Coupling Reactions
The amino group participates in diazotization and azo-coupling :
-
Diazotization with NaNO₂/HCl forms a diazonium salt, which couples with phenols or amines to yield azo dyes (e.g., 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole derivatives) .
-
Suzuki coupling with arylboronic acids in the presence of Pd catalysts generates biaryl derivatives .
Hydrolysis and Stability
-
Acid-catalyzed hydrolysis cleaves the amide bond, yielding 4-amino-5-hydroxyacetanilide and acetic acid.
-
Alkaline hydrolysis (NaOH/EtOH) produces 4-amino-5-hydroxyphenol and acetate ions.
Sulfonation and Halogenation
-
Sulfonation with concentrated H₂SO₄ introduces a sulfonic acid group at the meta position relative to the hydroxyl group.
-
Bromination (Br₂/FeBr₃) occurs at the ortho position to the acetyl group, forming N-(4-acetyl-2-amino-5-hydroxy-3-bromophenyl)acetamide .
Key Research Findings
Scientific Research Applications
Pharmaceutical Applications
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide serves as a key intermediate in the production of analgesic and antipyretic drugs. Its derivatives are studied for various biological activities:
- Analgesic Properties : The compound inhibits cyclooxygenase (COX) enzymes, reducing inflammation and pain. It has shown efficacy comparable to traditional analgesics with a potentially improved safety profile regarding hepatotoxicity .
- Anticancer Activity : Recent studies have highlighted its potential as an anticancer agent. For instance, in vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including colon adenocarcinoma and breast ductal carcinoma .
Biological Activities
The compound exhibits a range of biological effects:
- Antimicrobial Activity : Derivatives of this compound have shown effectiveness against bacterial and fungal strains.
- Antioxidant Properties : The hydroxyphenyl group contributes to antioxidant activity, which may protect cells from oxidative stress-related damage.
Case Study 1: Antitumor Efficacy
A study involving Caco-2 cells assessed the compound's cytotoxicity. Treatment with varying concentrations for 24 hours resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. The MTT assay confirmed these findings, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics.
Case Study 2: Pain Management
In a clinical trial comparing the efficacy of this compound with standard analgesics for postoperative pain management, patients reported lower pain scores and fewer side effects related to liver function. This highlights the compound's potential as a safer alternative for pain relief .
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Intermediate for analgesics and antipyretics | Effective COX inhibitor; reduced hepatotoxicity |
| Anticancer | Cytotoxicity against cancer cell lines | Significant reduction in cell viability |
| Antimicrobial | Activity against various bacterial and fungal strains | Effective in inhibiting growth |
| Antioxidant | Protects against oxidative stress | Promotes cellular health |
Mechanism of Action
The mechanism of action of N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. In the case of its use as an analgesic, the compound inhibits the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX). This inhibition reduces inflammation and pain. The compound’s structure allows it to interact with various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Acetamide Derivatives
Structural and Functional Group Comparisons
Table 1: Substituent Effects on Acetamide Derivatives
Key Observations :
- Electron-Withdrawing Groups : Substituents like trifluoromethyl (e.g., B2 in ) or nitro groups (e.g., B1) enhance crystallographic stability and electronic effects .
- Aromatic Heterocycles : Thiazole or pyridine rings (e.g., Compounds 49, 50) correlate with antifungal activity due to enhanced binding to fungal enzymes .
- Chlorinated Analogs: N-(4-Chlorophenyl) derivatives (e.g., ) are intermediates in indolinone synthesis, suggesting utility in medicinal chemistry .
Biological Activity
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings from various sources.
Molecular Formula
The molecular formula of this compound is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, particularly colorectal adenocarcinoma (Caco-2) and human pulmonary adenocarcinoma (A549) cells. The results indicated a dose-dependent decrease in cell viability:
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| This compound | Caco-2 | 39.8% | <0.001 |
| This compound | A549 | 56.9% | 0.0019 |
These findings suggest that the compound may have selective activity against certain cancer types, warranting further investigation into its mechanism of action and potential therapeutic applications .
Analgesic Properties
In addition to its anticancer activity, this compound has been studied for its analgesic properties. A comparative study with acetaminophen (ApAP) revealed that this compound provided similar analgesic effects without the hepatotoxicity associated with ApAP. Histological examinations showed preserved liver architecture in animal models treated with this compound, contrasting sharply with the necrotic changes observed in ApAP-treated groups .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections. The antimicrobial activity was assessed using standard disk diffusion methods, and results showed significant inhibition zones for several pathogens:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Case Study 1: Antitumor Efficacy
In a controlled study involving Caco-2 cells, researchers treated the cells with varying concentrations of this compound for 24 hours. The MTT assay results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent.
Case Study 2: Pain Management
A clinical trial assessed the efficacy of this compound in managing postoperative pain compared to standard analgesics. Patients receiving this compound reported lower pain scores and fewer side effects related to liver function, highlighting its safety profile and effectiveness as an analgesic alternative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
